3-Desmethyl-3-(5-oxohexyl) Pentoxifylline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

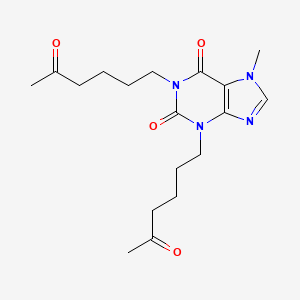

3-Desmethyl-3-(5-oxohexyl) Pentoxifylline: is a chemical compound with the molecular formula C18H26N4O4 and a molecular weight of 362.42344 g/mol . It is an impurity of Pentoxifylline, a xanthine derivative used primarily to treat muscle pain in people with peripheral artery disease . The compound is structurally related to Pentoxifylline, which is known for its hemorheological, anti-oxidative, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Desmethyl-3-(5-oxohexyl) Pentoxifylline involves multiple steps, starting from readily available precursors. The exact synthetic route and reaction conditions are proprietary and not widely disclosed in public literature. it generally involves the modification of the Pentoxifylline structure by removing a methyl group and introducing a 5-oxohexyl group .

Industrial Production Methods: Industrial production methods for this compound are not explicitly detailed in available sources. Typically, such compounds are produced in specialized chemical manufacturing facilities that adhere to stringent quality control and regulatory standards to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Desmethyl-3-(5-oxohexyl) Pentoxifylline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the oxohexyl group.

Substitution: The compound can participate in substitution reactions where functional groups are replaced.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution Reagents: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohol derivatives .

Scientific Research Applications

3-Desmethyl-3-(5-oxohexyl) Pentoxifylline has several scientific research applications, including:

Chemistry: Used as a reference standard or impurity marker in analytical chemistry.

Biology: Studied for its potential biological activities and interactions with various biomolecules.

Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

Industry: Utilized in the development and quality control of pharmaceutical formulations.

Mechanism of Action

The mechanism of action of 3-Desmethyl-3-(5-oxohexyl) Pentoxifylline is not well-documented. it is likely to share some similarities with Pentoxifylline, which acts as a non-specific cyclic-3’,5’-phosphodiesterase (PDE) inhibitor. This inhibition leads to elevated cyclic adenosine monophosphate (cAMP) levels, mediating various downstream effects. Additionally, Pentoxifylline modulates adenosine receptor function, specifically the Gα-coupled A2A receptor (A2AR) .

Comparison with Similar Compounds

Pentoxifylline: The parent compound, known for its hemorheological and anti-inflammatory properties.

Theophylline: Another xanthine derivative with bronchodilator effects.

Caffeine: A well-known stimulant with structural similarities to xanthine derivatives.

Uniqueness: 3-Desmethyl-3-(5-oxohexyl) Pentoxifylline is unique due to its specific structural modifications, which may impart distinct pharmacological properties compared to its parent compound, Pentoxifylline .

Biological Activity

3-Desmethyl-3-(5-oxohexyl) Pentoxifylline is a derivative of Pentoxifylline, a well-known drug primarily used for improving blood flow and treating conditions like peripheral vascular disease. The compound has garnered interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C18H26N4O4

- Molecular Weight : 362.42 g/mol

The structure of this compound involves the modification of the Pentoxifylline backbone by the removal of a methyl group and the introduction of a 5-oxohexyl side chain. This modification may influence its pharmacological properties compared to its parent compound.

The mechanism of action of this compound is not fully elucidated, but it is believed to share similarities with Pentoxifylline, acting as a non-specific phosphodiesterase (PDE) inhibitor. This inhibition leads to increased levels of cyclic adenosine monophosphate (cAMP), which can mediate various biological effects, including:

- Vasodilation : Enhanced blood flow through relaxation of vascular smooth muscle.

- Anti-inflammatory Effects : Modulation of inflammatory responses through inhibition of pro-inflammatory cytokines.

- Cellular Signaling : Regulation of cellular signaling pathways involved in cell proliferation and apoptosis.

Pharmacological Studies

Research indicates that this compound exhibits several biological activities:

- Cytotoxicity : Preliminary studies suggest that this compound may exhibit selective cytotoxic effects on certain cancer cell lines. For example, it has shown potential in inhibiting the growth of human colorectal adenocarcinoma cells (HT29) and lymphoid leukemia cells (CEM), with IC50 values indicating effective concentrations for inducing cell death .

- Insulin Secretion Stimulation : In vitro studies have demonstrated that this compound can stimulate insulin secretion from pancreatic beta cells, even in the presence of other stimulators, suggesting a potential role in glucose metabolism regulation .

- Anti-inflammatory Properties : Similar to Pentoxifylline, this compound may possess anti-inflammatory properties, potentially beneficial in treating conditions characterized by excessive inflammation.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with related compounds is essential:

| Compound | Mechanism of Action | Biological Activity |

|---|---|---|

| Pentoxifylline | PDE inhibitor | Improves blood flow, anti-inflammatory |

| Theophylline | PDE inhibitor | Bronchodilator, anti-inflammatory |

| Caffeine | PDE inhibitor | Stimulant, increases alertness |

| This compound | PDE inhibitor, insulin secretion stimulant | Cytotoxic to cancer cells, anti-inflammatory |

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

- Cancer Therapy : A study evaluated the cytotoxic effects on various cancer cell lines, revealing that higher concentrations led to significant reductions in cell viability. The compound's selective toxicity towards malignancies over non-malignant cells was particularly noted .

- Diabetes Management : Research indicated that compounds similar to this compound could enhance insulin secretion and improve glycemic control in diabetic models .

Properties

IUPAC Name |

7-methyl-1,3-bis(5-oxohexyl)purine-2,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N4O4/c1-13(23)8-4-6-10-21-16-15(20(3)12-19-16)17(25)22(18(21)26)11-7-5-9-14(2)24/h12H,4-11H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKVCRCGFEFTQMH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCCCN1C2=C(C(=O)N(C1=O)CCCCC(=O)C)N(C=N2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.